2-(2-Fluorobenzoyl)-3-methylpyridine
Overview
Description
2-Fluorobenzoyl chloride is a compound useful in organic synthesis . It has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .
Synthesis Analysis
2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Molecular Structure Analysis
The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride have been investigated using gas electron diffraction data obtained from experiments performed in the laboratories of the University of Oslo and Oregon State University .
Chemical Reactions Analysis
2-Fluorobenzoyl chloride is sensitive to moisture. It is incompatible with water, alcohol, bases (including amines) and with oxidizing agents. It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Physical and Chemical Properties Analysis
2-Fluorobenzoyl chloride is a colorless liquid. It has a melting point of 4 °C, a boiling point of 90-92 °C/15 mmHg, and a density of 1.328 g/mL at 25 °C .
Scientific Research Applications
Crystal Structure Analysis
- The compound 2-(2-Fluorobenzoyl)-3-methylpyridine has been investigated for its crystal structure and properties. Gallagher, Donnelly, and Lough (2009) reported that this compound crystallizes with a disordered 2-fluorobenzene ring adopting two conformations in one of the two independent molecules comprising the asymmetric unit. The crystal structure is characterized by C—H⋯O and C—H⋯π(arene) interactions (Gallagher, Donnelly, & Lough, 2009).
Organic Synthesis
- This compound has also been utilized in organic synthesis. Pesti et al. (2000) demonstrated its use in the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an acetylcholine release-enhancing agent. The study highlighted the efficient functionalization of 2-fluoro-4-methylpyridine, showcasing its potential in medicinal chemistry (Pesti et al., 2000).
Supramolecular Chemistry
- In the field of supramolecular chemistry, compounds related to this compound are used to study hydrogen-bonded supramolecular associations. Khalib et al. (2014) explored the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various organic acids. These studies are crucial for understanding molecular interactions and designing new materials (Khalib et al., 2014).
Radiochemistry
- Malik et al. (2011) investigated the use of methyl substituted benzyl groups, like those found in this compound, for protecting hydroxyl groups in the nucleophilic aromatic radiofluorination process. This research is significant for advancements in radiochemical synthesis and the development of new radiotracers (Malik et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(2-fluorophenyl)-(3-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLWBDZSKXZBQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.